Technical Monograph: Boc-Ile-N(OMe)Me (CAS 87694-51-7)
Technical Monograph: Boc-Ile-N(OMe)Me (CAS 87694-51-7)
Precision Building Block for Chiral Pool Synthesis
Executive Summary
Boc-Ile-N(OMe)Me (CAS 87694-51-7) is the Weinreb amide derivative of tert-butoxycarbonyl-protected L-isoleucine. It serves as a critical "chiral pivot" in medicinal chemistry, allowing researchers to access enantiopure aldehydes (Boc-Ile-H) and ketones without the risk of over-addition or racemization common in standard acyl substitutions. This guide details the physicochemical profile, synthesis protocols, and mechanistic utility of this reagent in drug development, particularly for protease inhibitors and peptidomimetics.
Physicochemical Core
| Property | Specification |
| Chemical Name | tert-Butyl ((2S,3S)-1-(methoxy(methyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate |
| CAS Number | 87694-51-7 |
| Molecular Formula | C₁₃H₂₆N₂O₄ |
| Molecular Weight | 274.36 g/mol |
| Appearance | Colorless to pale yellow viscous oil (solidifies upon prolonged cold storage) |
| Solubility | Soluble in CH₂Cl₂, EtOAc, MeOH, THF; Insoluble in H₂O |
| Chirality | L-Isoleucine derivative (2S, 3S) |
| Storage | 2–8°C (Desiccated); Stable for >2 years if protected from moisture |
Strategic Utility: The Weinreb Advantage[4]
The primary value of Boc-Ile-N(OMe)Me lies in its N-methoxy-N-methyl amide moiety. Unlike esters or acid chlorides, this functional group forms a stable 5-membered chelate intermediate upon nucleophilic attack.
Mechanistic Pillars[2][5][6][7][8][9]
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Prevention of Over-Addition: When reacting with organometallics (Grignard or Lithium reagents), the metal ion coordinates between the carbonyl oxygen and the methoxy oxygen.[1] This "locked" tetrahedral intermediate resists collapse until acidic workup, ensuring the product is a ketone rather than a tertiary alcohol.
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Aldehyde Access: Reduction with LiAlH₄ or DIBAL yields the aldehyde (Boc-Ile-H), a motif essential for transition-state inhibitor design (e.g., aldehyde peptide inhibitors for proteasomes or viral proteases).
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Stereochemical Integrity: The isoleucine side chain contains a β-stereocenter. The mild conditions typically used with Weinreb amides minimize the risk of epimerization at the α-carbon, preserving the diastereomeric purity of the (2S,3S) system.
Mechanism of Action: The Chelation Model
The following diagram illustrates the stable transition state that prevents double nucleophilic addition.
Caption: The metal-chelated intermediate prevents the expulsion of the leaving group during reaction, stopping over-addition.
Synthesis Protocols
Method A: EDCI/HOBt Coupling (Standard)
This method is preferred for bench-scale synthesis due to its robustness and ease of purification.
Reagents:
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Boc-L-Ile-OH (1.0 eq)[2]
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N,O-Dimethylhydroxylamine hydrochloride (1.1 eq)
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EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.1 eq)
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HOBt (Hydroxybenzotriazole) (1.1 eq)
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NMM (N-Methylmorpholine) or DIPEA (2.5 eq)
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Solvent: DCM (Dichloromethane) or DMF
Protocol:
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Activation: Dissolve Boc-Ile-OH in DCM at 0°C. Add HOBt and EDCI. Stir for 15 minutes to form the active ester.
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Coupling: Add N,O-dimethylhydroxylamine hydrochloride followed by the base (NMM/DIPEA) dropwise to maintain pH ~8.
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Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1); the product typically has an R_f of ~0.4–0.5.
-
Workup: Dilute with excess DCM. Wash sequentially with:
-
1M HCl (or 5% KHSO₄) – Removes unreacted amine/EDCI.
-
Sat. NaHCO₃ – Removes unreacted acid/HOBt.
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Brine.[3]
-
-
Purification: Dry over Na₂SO₄, filter, and concentrate. Flash chromatography (Hexane/EtOAc gradient) yields the pure oil.
Method B: Mixed Anhydride (Scalable)
Preferred for larger scales (>50g) to avoid expensive coupling reagents and urea byproducts.
Protocol:
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Dissolve Boc-Ile-OH and NMM (1.0 eq) in THF at -15°C.
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Add Isobutyl chloroformate (1.0 eq) dropwise. Stir for 15 min to form the mixed anhydride.
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Add N,O-dimethylhydroxylamine hydrochloride (1.0 eq) and a second equivalent of NMM (1.0 eq).
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Stir at -15°C for 1 hour, then warm to RT.
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Standard aqueous workup as above.
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis of Boc-Ile-N(OMe)Me ensuring high purity.
Downstream Applications
A. Synthesis of Boc-Isoleucinal (Aldehyde)
Peptide aldehydes are potent protease inhibitors. The reduction of the Weinreb amide is the gold standard for accessing them.
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Reagent: LiAlH₄ (0.5–1.0 eq) or DIBAL-H (2.0 eq).
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Conditions: THF, -78°C.
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Note: DIBAL is often preferred as it forms a stable aluminate intermediate that does not break down until quenching, strictly preventing over-reduction to the alcohol.
B. Synthesis of Amino Ketones
Reaction with Grignard reagents (R-MgBr) yields Boc-Ile-COR. This is vital for synthesizing statine analogs or ketomethylene isosteres used in HIV protease inhibitors.
Quality Control & Characterization
To validate the identity of CAS 87694-51-7, ensure the following spectral characteristics:
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¹H NMR (CDCl₃, 400 MHz):
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δ 5.10 (d, 1H, NH) – Carbamate proton.
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δ 4.65 (m, 1H, α-CH) – Chiral center.
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δ 3.78 (s, 3H, N-OCH₃) – Characteristic Weinreb methoxy singlet.
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δ 3.22 (s, 3H, N-CH₃) – Characteristic Weinreb methyl singlet.
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δ 1.44 (s, 9H, Boc) – t-Butyl group.
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δ 0.90–1.00 (m, 6H) – Isoleucine methyls.
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Mass Spectrometry (ESI):
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Expected [M+H]⁺: 275.2
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Expected [M+Na]⁺: 297.2
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References
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Nahm, S., & Weinreb, S. M. (1981).[4] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
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Fehrentz, J. A., & Castro, B. (1983). An efficient synthesis of optically active alpha-(t-butoxycarbonylamino)-aldehydes from alpha-amino acids. Synthesis, 1983(8), 676-678.
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Beilstein/Reaxys Database Record . CAS 87694-51-7.[2][5][6][7] Boc-L-Ile-N(OMe)Me Physicochemical Data.
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Sigma-Aldrich . Product Specification: Boc-Ile-N(OMe)Me.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. CAS No. 13139-16-7 | Chemsrc [chemsrc.com]
- 3. benchchem.com [benchchem.com]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. BOC-Ile-N(OCH3)CH3 | 87694-51-7 [sigmaaldrich.com]
- 6. BOC-Ile-N(OCH3)CH3 | 87694-51-7 [sigmaaldrich.com]
- 7. BOC-ILE-N(OCH3)CH3 CAS # 87694-51-7 [tradingchem.com]
